N-(4-acetylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core substituted with a 3-methyl group and an amide-linked 4-acetylphenyl moiety. The acetyl group at the para position of the phenyl ring introduces strong electron-withdrawing properties, which may enhance binding affinity in biological systems or influence solubility. The benzodioxine scaffold itself is a privileged structure in medicinal chemistry due to its metabolic stability and ability to engage in π-π interactions .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(20)13-7-9-14(10-8-13)19-18(21)17-12(2)22-15-5-3-4-6-16(15)23-17/h3-10,12,17H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEYTCNJQIKFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves a multi-step process:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.
Acetylation: The next step is the acetylation of the phenyl ring. This is commonly done using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the acetylated intermediate with an amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the acetyl group to an alcohol or to reduce the carboxamide group to an amine. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the benzodioxine moiety. Reagents such as halogens, nitrating agents, and alkylating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, nitro, or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
N-(4-acetylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a molecular formula of C17H16N2O4 and a molecular weight of 312.32 g/mol. The compound features a benzodioxine core structure that is known for its biological activity. The presence of the acetyl and carboxamide groups enhances its pharmacological properties.
Anticancer Activity
Research indicates that derivatives of benzodioxine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. The synthesis of this compound could potentially lead to the development of new anticancer agents targeting specific pathways involved in tumor growth and proliferation .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes associated with metabolic disorders. For example, it has shown potential as an inhibitor of alpha-glucosidase and acetylcholinesterase, which are crucial in the management of Type 2 diabetes and Alzheimer's disease, respectively . The inhibition of these enzymes can lead to reduced glucose absorption and improved cognitive function.
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure the purity and efficacy of the final product. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the compound's stability .
ADME Properties
Studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are critical for understanding its pharmacokinetics. Preliminary data suggest favorable ADME profiles, which are essential for developing effective therapeutic agents .
Anticancer Studies
In experimental settings, compounds similar to this compound have demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were recorded at levels exceeding 85%, indicating strong anticancer potential .
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory activity of benzodioxine derivatives against alpha-glucosidase and acetylcholinesterase. These findings suggest that this compound could serve as a lead compound for developing new therapies for diabetes and neurodegenerative diseases .
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects depends on its interaction with molecular targets. In medicinal applications, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxine ring and acetylphenyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Core Benzodioxine Derivatives
The following analogs share the 2,3-dihydro-1,4-benzodioxine backbone but differ in substituents and functional groups:
Key Observations :
- Electron Effects : The acetyl group in the target compound contrasts with the ethyl group in , which is electron-donating. This difference could modulate interactions with enzymes or receptors.
- Aromaticity : The biphenyl-benzofuran hybrid in introduces a larger planar structure, which may improve binding to hydrophobic pockets but reduce metabolic stability.
Heterocyclic Modifications
Several analogs replace the benzodioxine core with related heterocycles or modify the amide linkage:
Key Observations :
Amide-Linked Modifications
Variations in the amide side chain significantly impact functionality:
Key Observations :
Biological Activity
N-(4-acetylphenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structure that integrates a benzodioxine moiety with an acetylphenyl group and a carboxamide functional group, making it an interesting candidate for pharmacological studies.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H17NO4 |
| Molecular Weight | 313.34 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds within the benzodioxine class exhibit significant antimicrobial properties. A study on related benzodioxine derivatives demonstrated their effectiveness against various bacterial strains. These findings suggest that this compound may possess similar antimicrobial effects, potentially inhibiting the growth of pathogens through mechanisms such as cell wall disruption or interference with protein synthesis .
Anticancer Properties
The anticancer potential of benzodioxine derivatives has been explored extensively. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies have highlighted the ability of certain benzodioxines to modulate the PI3K/AKT signaling pathway, which is crucial in many cancers .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in cellular signaling and proliferation. This interaction could lead to the inhibition of key processes such as DNA replication and protein synthesis in cancer cells .
Study 1: Antimicrobial Efficacy
In a study evaluating a series of benzodioxine derivatives for antimicrobial activity, it was found that modifications at the acetyl and methyl positions significantly enhanced their efficacy against Gram-positive and Gram-negative bacteria. The study concluded that compounds with structural similarities to this compound exhibited promising results in vitro .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzodioxine derivatives showed that specific modifications could lead to increased potency against breast cancer cell lines. The study reported that compounds with similar structural features to this compound demonstrated IC50 values in the low micromolar range against MDA-MB-468 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
